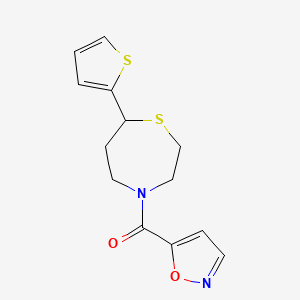

4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

4-(1,2-Oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a thiophen-2-yl group at position 7 and an oxazole-5-carbonyl substituent at position 2. The 1,4-thiazepane core contains one sulfur and one nitrogen atom, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

1,2-oxazol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c16-13(10-3-5-14-17-10)15-6-4-12(19-9-7-15)11-2-1-8-18-11/h1-3,5,8,12H,4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMHURDGQCIFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole and thiophene intermediates, followed by their coupling with a thiazepane precursor under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could be used to modify the oxazole or thiazepane rings.

Substitution: Various substitution reactions can be performed on the oxazole, thiophene, or thiazepane rings to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogues in Medicinal Chemistry

A. Pyridine and Pyrazolopyridine Derivatives () Compounds such as 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1) and 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) share the 4-(thiophen-2-yl) substitution but feature pyridine or pyrazolopyridine cores instead of thiazepane. Key findings:

- CDK2 Inhibition : Compound 4 exhibited potent CDK2 inhibition (IC₅₀ = 0.24 µM), outperforming the reference drug roscovitine (IC₅₀ = 0.394 µM). The chloro substituent at position 2 likely enhances binding affinity .

- Cytotoxicity : Derivatives with thiophen-2-yl groups showed selective cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer cells, with IC₅₀ values ranging from 0.24–0.93 µM .

Comparison with Target Compound: The 1,4-thiazepane ring in the target compound may confer improved metabolic stability compared to pyridine-based analogues due to reduced ring strain and enhanced solubility from the sulfur atom.

B. Benzoimidazo[1,2-b][1,2,4]triazole Derivatives ()

Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature bulky fused aromatic systems. These were synthesized via General Procedure C at 40°C, suggesting that the target compound’s synthesis might similarly require mild conditions for cyclization .

Comparison with Target Compound: The benzoimidazotriazole core in these derivatives provides extended π-conjugation, which could enhance electronic properties for optoelectronic applications. In contrast, the thiazepane-oxazole-thiophene scaffold may prioritize bioactivity over conductivity due to its mixed polar/nonpolar substituents .

Electronic and Material Science Analogues

A. Thiophene-Based Polymers ()

Polymers such as Poly[4-(5-(4,8-bis(5-((2-butyloctyl)thio)thiophen-2-yl)-6-methylbenzo[1,2-b:4,5-b']dithiophen-2-yl)thiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-7-(5-methylthiophen-2-yl)-2H-benzo[d][1,2,3]] () utilize thiophene units for charge transport in bulk-heterojunction solar cells. Their design emphasizes low bandgaps (~1.5–2.0 eV) and high open-circuit voltages (Voc ~0.5–1.0 V) .

Comparison with Target Compound: While the target compound’s thiophen-2-yl group contributes to π-conjugation, its small molecular weight and lack of polymer backbone limit its utility in photovoltaic applications. However, its oxazole carbonyl group could serve as an electron-withdrawing unit in donor-acceptor systems for organic electronics .

Biological Activity

The compound 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C14H16N2O4S2

- Molecular Weight : 340.42 g/mol

- CAS Number : 2034334-68-2

- SMILES Notation : Cc1onc(c1)C(=O)N1CCC(S(=O)(=O)CC1)c1cccs1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including the compound . A comprehensive review identified several oxazole derivatives with significant activity against various bacterial strains.

Case Study: Antibacterial Activity

In a study by Singh et al., a series of substituted oxazole and thiazole derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics like ampicillin and ciprofloxacin .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(1,2-Oxazole) | E. coli | 20 |

| 4-(1,2-Oxazole) | S. aureus | 18 |

| Ampicillin | E. coli | 27 |

| Ampicillin | S. aureus | 30 |

This table illustrates the compound's potential effectiveness against bacterial pathogens.

Antifungal Activity

The compound also shows promise in antifungal applications. According to the literature, derivatives similar to this compound have demonstrated efficacy against various fungal strains, including Candida albicans and Aspergillus niger.

Antifungal Efficacy Table

| Compound | Fungal Strain | MIC (µg/ml) |

|---|---|---|

| 4-(1,2-Oxazole) | Candida albicans | 3.2 |

| 4-(1,2-Oxazole) | Aspergillus niger | 1.6 |

Anticancer Properties

Emerging research indicates that oxazole derivatives can also exhibit anticancer properties. A study by Kaspady et al. evaluated various oxazole compounds for their cytotoxic effects on cancer cell lines.

Cytotoxicity Results

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(1,2-Oxazole) | HeLa (Cervical cancer) | 15 |

| 4-(1,2-Oxazole) | MCF-7 (Breast cancer) | 20 |

These findings suggest that the compound may inhibit tumor cell growth effectively.

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole-containing compounds has also been explored. Research indicates that these compounds can modulate inflammatory pathways, potentially benefiting conditions like arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.